molecular formula C11H24O<br>CH3(CH2)9CH2OH<br>C11H24O B1663989 Undecanol CAS No. 112-42-5

Undecanol

Cat. No.: B1663989
CAS No.: 112-42-5
M. Wt: 172.31 g/mol
InChI Key: KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Description

1-Undecanol (C₁₁H₂₄O), a straight-chain fatty alcohol, is a colorless, hydrophobic liquid with a molecular weight of 172.31 g/mol. It is characterized by a floral-citrus odor and a fatty taste, making it a key component in flavoring agents for foods (e.g., apples, bananas, and cooked pork) and fragrances (e.g., rose, citrus, and tuberose) . Structurally, it contains an 11-carbon chain with a hydroxyl group at the terminal position, contributing to its moderate polarity and low water solubility (0.0057 g/L at 20°C) . Its melting point (13–15°C) and boiling point (243°C) render it suitable for applications requiring liquid-state stability at room temperature . Industrially, it serves as a precursor for undecanal synthesis and a solvent in microextraction techniques .

Preparation Methods

Catalytic Hydrogenation of Ethyl Undecanoate

Catalytic hydrogenation of ethyl undecanoate (ethyl undecenoate) is a widely employed industrial method. This process involves the reduction of the ester group to a primary alcohol under pressurized hydrogen in the presence of transition metal catalysts.

Reaction Mechanism and Conditions

The reaction proceeds via hydrogenolysis, where the ester undergoes cleavage to form undecanol and ethanol. Ruthenium-based catalysts, such as ruthenium(III) chloride hydrate, are preferred due to their high chemoselectivity and tolerance for aqueous conditions. Typical conditions include:

  • Catalyst : RuCl₃·xH₂O (0.034 mmol per 0.18–0.20 mmol substrate)
  • Solvent : 5:1 (v/v) 1-methyl-2-pyrrolidone/water
  • Temperature : 0°C
  • Pressure : Atmospheric (with periodic hydrogen purges)
  • Reducing Agent : Sodium borohydride (NaBH₄, 1.5 eq.)

A representative procedure yields this compound with 94% efficiency after 1 hour. Post-reaction workup involves acid quenching, solvent extraction, and purification via fractional distillation.

Data Table: Catalytic Hydrogenation Parameters

Parameter Value Source
Catalyst Loading 0.034 mmol RuCl₃·xH₂O
Solvent System 1-methyl-2-pyrrolidone/H₂O
Reaction Time 1 hour
Yield 94%
Purity (GC) ≥97.5%

Grignard Reaction of Nonyl Magnesium Bromide

The Grignard reaction offers a versatile route to this compound by reacting nonyl magnesium bromide (C₉H₁₉MgBr) with ethylene oxide (C₂H₄O). This method is advantageous for laboratory-scale synthesis due to its modularity.

Synthetic Pathway

  • Formation of Grignard Reagent : Nonyl bromide reacts with magnesium in anhydrous ether to form nonyl magnesium bromide.
  • Nucleophilic Addition : The Grignard reagent attacks ethylene oxide, forming a magnesium alkoxide intermediate.
  • Hydrolysis : Acidic workup (e.g., HCl) liberates this compound.

Key Considerations

  • Solvent : Anhydrous diethyl ether or tetrahydrofuran (THF)
  • Temperature : 0°C during ethylene oxide addition to prevent side reactions
  • Yield : ~80–85% (laboratory scale)

This method is less favored industrially due to the pyrophoric nature of Grignard reagents and higher operational costs.

Sodium Borohydride Reduction of Undecanones

This compound can be synthesized via the reduction of undecanones (e.g., undecan-6-one) using sodium borohydride (NaBH₄). This method is notable for its mild conditions and high functional group tolerance.

Procedure Overview

  • Substrate Dissolution : Undecan-6-one (15 g) is dissolved in a 1:1 mixture of THF and methanol.
  • Reduction : NaBH₄ (4.9 g, 1.5 eq.) is added at 0°C, followed by stirring at room temperature for 2 hours.
  • Workup : Quenching with saturated NH₄Cl and extraction with ethyl acetate yields this compound with 93% efficiency .

Data Table: Borohydride Reduction Metrics

Parameter Value Source
Substrate Undecan-6-one
Reducing Agent NaBH₄ (1.5 eq.)
Solvent THF/MeOH (1:1)
Reaction Time 2 hours
Yield 93%

Metal Sodium Reduction of Ethyl Undecanoate

An alternative to catalytic hydrogenation, this method uses metallic sodium in anhydrous toluene to reduce ethyl undecanoate.

Reaction Steps

  • Sodium Activation : Sodium metal (70 g) is heated in toluene (200 ml) under reflux.
  • Ester Reduction : Ethyl undecanoate is added dropwise, forming sodium undecanoate and ethanol.
  • Hydrolysis : The intermediate is hydrolyzed with water to yield this compound.

Advantages and Limitations

  • Yield : ~75–80%
  • Drawbacks : Requires strict anhydrous conditions and generates flammable hydrogen gas as a byproduct.

Comparative Analysis of Synthesis Methods

Method Yield Scalability Cost Efficiency Safety Concerns
Catalytic Hydrogenation 94% High Moderate High-pressure H₂ handling
Grignard Reaction 80–85% Low Low Pyrophoric reagents
NaBH₄ Reduction 93% Medium High None significant
Metal Sodium Reduction 75–80% Medium Low H₂ flammability

Catalytic hydrogenation and NaBH₄ reduction are preferred for industrial and laboratory settings, respectively, due to their balance of yield and safety. The Grignard method remains valuable for bespoke syntheses requiring specific isotopic labeling or structural modifications.

Chemical Reactions Analysis

Sulfation Reaction

1-Undecanol reacts with chloridosulfuric acid (ClHO₃S) in dichloromethane to form undecyl sulfuric acid (C₁₁H₂₄O₄S) and hydrogen chloride (HCl). This exothermic reaction has a measured enthalpy change (ΔrH\Delta_rH^\circ) of 60 ± 3 kJ/mol .

Parameter Value Conditions
SolventDichloromethaneLiquid phase
ΔrH\Delta_rH^\circ60 ± 3 kJ/molCalorimetric titration

This reaction proceeds via sulfation, where the hydroxyl group is replaced by a sulfate group, highlighting 1-undecanol’s utility in surfactant synthesis .

Etherification and Dehydration

Over tungstated zirconia (WOx/ZrO₂) catalysts, 1-undecanol undergoes competitive etherification and dehydration. Key findings include:

  • Etherification (bimolecular): Forms dialkyl ethers (C₁₁H₂₃O–C₁₁H₂₃).

  • Dehydration (unimolecular): Produces alkenes (e.g., 1-undecene) .

Temperature (K) Conversion (%) Ether Selectivity (%) Alkene Selectivity (%)
393853862
418784258

Kinetic Insights :

  • Activation Energy for Dehydration : ~157 kJ/mol (similar to linear alcohols like 1-hexanol) .

  • Branching Effects : Alcohols with α/β-carbon branching show reduced dehydration barriers (e.g., 2-methyl-1-pentanol: 124 kJ/mol) due to carbocation stabilization .

Oxidation Reactions

1-Undecanol is oxidized to undecanal (C₁₁H₂₂O) using a fluorous TEMPO catalyst under mild conditions. This chemoselective oxidation preserves the alkane chain while converting the –OH group to an aldehyde .

Reaction Pathway :
C11H24OTEMPO, OxidantC11H22O+H2O\text{C}_{11}\text{H}_{24}\text{O} \xrightarrow{\text{TEMPO, Oxidant}} \text{C}_{11}\text{H}_{22}\text{O} + \text{H}_2\text{O}

This method is favored for its high yield and minimal side reactions compared to traditional oxidants like CrO₃.

Esterification

Reacting with carboxylic acids or acyl chlorides, 1-undecanol forms esters (e.g., undecyl acetate). For example:
C11H24O+CH3COClC13H26O2+HCl\text{C}_{11}\text{H}_{24}\text{O} + \text{CH}_3\text{COCl} \rightarrow \text{C}_{13}\text{H}_{26}\text{O}_2 + \text{HCl}

Esterification is typically acid-catalyzed and proceeds via nucleophilic acyl substitution .

General Alcohol Reactivity

As a primary alcohol, 1-undecanol exhibits standard reactions:

  • Alkali Metal Reactions : Generates hydrogen gas with sodium/potassium.

  • Oxidation : Forms aldehydes/ketones with strong oxidizers (e.g., KMnO₄).

  • Polymerization Initiation : Reacts with isocyanates/epoxides in polyurethane synthesis .

Safety Note : 1-Undecanol’s flammability (flash point: 250°F) and environmental persistence necessitate careful handling .

Synthetic Preparation

1-Undecanol is synthesized via:

  • Catalytic Hydrogenation : Ethyl undecenoate → 1-undecanol .

  • Na Reduction : Ethyl undecanoate + Na → 1-undecanol (82% yield) .

Scientific Research Applications

Chemical Synthesis

1. Precursor in Organic Synthesis
Undecanol serves as a precursor in the synthesis of undecanal through chemoselective oxidation. This reaction typically utilizes a fluorous derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst, demonstrating its utility in organic chemistry for producing aldehydes from alcohols .

2. Solvent in Extraction Techniques
In analytical chemistry, this compound is employed as a solvent in homogeneous liquid-liquid microextraction methods. Its properties allow for effective extraction of analytes from complex matrices, making it valuable in environmental and food analysis .

Biological and Pharmacological Applications

1. Antifungal Properties
Research indicates that this compound exhibits potent antifungal activity. It has been shown to be effective against Saccharomyces cerevisiae, highlighting its potential as a natural fungicide in food preservation and agricultural applications .

2. Role in Traditional Medicine
this compound's derivatives have been explored for their pharmacological properties, particularly in plant-based medicines. Studies have identified this compound as a compound of interest due to its potential therapeutic effects, although more research is needed to fully understand its efficacy and safety profiles .

Fragrance Industry

1. Fragrance Component
this compound is commonly used in the fragrance industry as a component that enhances the olfactory characteristics of various products. It is often blended with undecylenic aldehyde and other fatty aldehydes to create complex fragrances .

2. Safety Assessments
Safety assessments conducted by fragrance safety panels have determined that this compound does not present significant genotoxicity or reproductive toxicity risks at current usage levels. This makes it a favorable choice for inclusion in consumer products .

Food Industry Applications

1. Flavoring Agent
In food science, this compound can be utilized as a flavoring agent due to its pleasant aroma. Its incorporation into food products can enhance sensory attributes while also serving functional roles .

2. Microbiological Control
this compound's antifungal properties extend to food microbiology, where it can be used to inhibit undesirable microbial growth, thus prolonging shelf life and ensuring food safety .

Data Summary Table

Application AreaSpecific UseKey Findings/Notes
Chemical SynthesisPrecursor for undecanalUtilizes TEMPO for oxidation
Analytical ChemistrySolvent for liquid-liquid extractionHigh affinity for analytes; effective in complex matrices
Biological ApplicationsAntifungal agentEffective against S. cerevisiae
Fragrance IndustryFragrance componentEnhances olfactory profiles; safety assessed
Food IndustryFlavoring agentImproves sensory attributes; inhibits microbial growth

Case Studies

Case Study 1: Antifungal Efficacy
A study evaluated the time-kill curve of this compound against S. cerevisiae, demonstrating its fungicidal properties at various concentrations over time. The results indicated significant reduction in yeast viability, suggesting potential applications in food preservation .

Case Study 2: Fragrance Safety Assessment
The RIFM conducted a comprehensive safety assessment on this compound, concluding that it poses no significant health risks under normal usage conditions. This study included evaluations of genotoxicity and reproductive toxicity, reinforcing its safety profile for consumer products .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 1-undecanol with homologous fatty alcohols:

Property 1-Decanol (C₁₀H₂₁OH) 1-Undecanol (C₁₁H₂₄O) 1-Dodecanol (C₁₂H₂₅OH)
Molecular Weight (g/mol) 158.28 172.31 186.33
Melting Point (°C) 6–7 13–15 24–27
Boiling Point (°C) 230 243 259
Water Solubility (g/L) 0.037 (20°C) 0.0057 (20°C) 0.0004 (20°C)
Odor Profile Waxy, floral Floral-citrus, fatty Fatty, faintly sweet
Key Applications Surfactants, plasticizers Flavoring, microextraction Detergents, pharmaceuticals

Key Observations :

  • Chain Length Effects: Increasing carbon chain length correlates with higher melting points and reduced water solubility. 1-Undecanol bridges the gap between the more volatile 1-decanol and the solid-state 1-dodecanol, making it ideal for liquid-phase applications .
  • Extraction Efficiency: In solidified floating organic drop microextraction (SFODME), 1-undecanol outperforms 1-dodecanol due to its optimal melting range (13–15°C vs. 24–27°C), enabling easier phase separation at room temperature .

Functional and Biochemical Roles

Binding Affinity in Olfactory Systems

1-Undecanol acts as a primary sex pheromone in Bactrocera minax, binding selectively to the odorant-binding protein BminOBP3. Key residues (V120, F121, P122) form hydrogen bonds and hydrophobic interactions, achieving a binding concentration of 36 μM. Mutagenesis studies confirm that V120 is critical for binding, as its substitution (V120A) abolishes affinity entirely . In contrast, shorter-chain alcohols (e.g., 1-decanol) show negligible interaction with BminOBP3, highlighting the specificity for C₁₁ chain length .

Extraction and Analytical Performance

In cadmium (Cd) ion separation using SFODME, 1-undecanol achieves a detection limit of 0.01 μg/L and a preconcentration factor of 266, surpassing 1-dodecanol in recovery rates (98–103%) due to its lower viscosity and better phase separation .

Natural Occurrence and Essential Oils

1-Undecanol is a minor constituent in Philodendron species’ essential oils, coexisting with β-caryophyllene and bisabolene. For example, P. solimoesense root oil contains 26.54% 1-undecanol, whereas shorter-chain alcohols (e.g., decanol) are absent, suggesting ecological specificity in plant-defense mechanisms .

Biological Activity

Undecanol, a fatty alcohol with the chemical formula C11_{11}H24_{24}O, has garnered attention for its diverse biological activities, particularly in antimicrobial and nematicidal applications. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological effects, mechanisms of action, and potential applications.

  • Molecular Structure : this compound is a long-chain fatty alcohol characterized by its hydrophobic nature and low solubility in water. It is primarily used in the synthesis of surfactants and as a solvent.
  • Molecular Weight : 170.27 g/mol.
  • Hydrophobicity : The compound is highly hydrophobic, influencing its interaction with biological membranes and its overall bioactivity.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens:

  • Bactericidal Effects : Research indicates that this compound demonstrates bactericidal activity against Staphylococcus aureus, a common pathogen associated with skin infections. The mechanism involves disruption of bacterial membranes, leading to cell lysis .
  • Fungal Inhibition : In studies focusing on volatile organic compounds (VOCs) produced by certain Bacillus species, this compound was found to inhibit the growth of several phytopathogenic fungi. For instance, it showed effective inhibition rates against Verticillium dahliae and Fusarium oxysporum in vitro, with inhibition rates exceeding 80% in some cases .

Nematicidal Activity

This compound also exhibits potent nematicidal properties:

  • Nematicidal Efficacy : Studies have demonstrated that this compound can effectively reduce populations of plant-parasitic nematodes such as Bursaphelenchus xylophilus. The compound's mode of action likely involves disruption of the nematode's physiological processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic nature of this compound allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell death.
  • Oxidative Stress Induction : this compound may induce oxidative stress in microbial cells, resulting in damage to cellular components such as DNA and proteins .

Study 1: Antimicrobial Activity Against Bacteria

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that this compound had a minimum inhibitory concentration (MIC) significantly lower than that of other long-chain alcohols.

CompoundMIC (mg/L)Bacterial Strain
This compound32Staphylococcus aureus
Decanol64Staphylococcus aureus

Study 2: Fungal Growth Inhibition

In another study focusing on the antifungal properties of this compound, the compound was tested against several fungal pathogens.

PathogenControl Growth (mm)Growth with this compound (mm)Inhibition Rate (%)
Fusarium oxysporum851285
Verticillium dahliae901088.89

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing Undecanol, and how do reaction conditions influence yield?

  • Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of undecanal or hydrolysis of undecanoic acid derivatives. Key parameters include temperature (80–120°C), catalyst selection (e.g., Raney nickel or palladium-based catalysts), and solvent polarity. Yield optimization requires monitoring reaction kinetics via gas chromatography (GC) and adjusting stoichiometric ratios to minimize side products like alkanes or esters. Purification often employs fractional distillation under reduced pressure .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and confirms molecular structure. Infrared (IR) spectroscopy verifies hydroxyl (O-H) stretching (~3300 cm⁻¹) and alkyl chain signatures. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity by detecting trace impurities (e.g., dodecanol isomers). Cross-referencing with high-performance liquid chromatography (HPLC) ensures reproducibility .

Q. What safety protocols are critical when handling this compound in experimental setups?

  • Methodological Answer : Use fume hoods for volatile exposure control, nitrile gloves to prevent dermal absorption, and safety goggles. Store away from oxidizers (e.g., peroxides) at <25°C. Spill management requires inert absorbents (vermiculite) and disposal per local hazardous waste regulations. Refer to Safety Data Sheets (SDS) for toxicity thresholds (e.g., LD₅₀ >2000 mg/kg in rodents) .

Q. How to design a controlled experiment to assess this compound’s solvent properties in organic reactions?

  • Methodological Answer : Compare solvation efficiency against ethanol or hexanol using a standardized reaction (e.g., SN2 substitution). Control variables: temperature, substrate concentration, and stirring rate. Measure reaction rates via UV-Vis spectroscopy and dielectric constant analysis. Replicate trials to assess reproducibility .

Advanced Research Questions

Q. How can factorial design optimize this compound synthesis parameters for high-throughput applications?

  • Methodological Answer : Apply a 2³ factorial design to evaluate interactions between temperature (Levels: 80°C, 120°C), catalyst concentration (0.5%, 2%), and solvent polarity (hexane, ethanol). Use ANOVA to identify significant factors (e.g., temperature × catalyst interaction) and response surface methodology (RSM) to model yield maxima. Validate via pilot-scale trials .

Q. What strategies resolve discrepancies in reported physicochemical properties (e.g., melting point) of this compound across studies?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., water content) or measurement techniques. Standardize protocols: use differential scanning calorimetry (DSC) for melting point analysis under nitrogen atmosphere. Cross-validate with peer-reviewed databases (NIST Chemistry WebBook) and report purity thresholds (≥99%) in metadata .

Q. How does this compound’s alkyl chain length affect its interactions in lipid bilayer studies compared to shorter-chain alcohols?

  • Methodological Answer : Conduct molecular dynamics (MD) simulations to compare this compound’s insertion depth and bilayer fluidity modulation with octanol or decanol. Validate experimentally via fluorescence anisotropy (using DPH probes) and Langmuir trough measurements for surface pressure-area isotherms. Link findings to hydrophobicity indices (log P) .

Q. What computational models predict this compound’s behavior in mixed solvent systems, and how to validate them experimentally?

  • Methodological Answer : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict partition coefficients in water-ethanol mixtures. Validate via shake-flask experiments with UV spectrophotometry. Compare Hansen solubility parameters (δD, δP, δH) to optimize co-solvent ratios for solubility enhancement .

Q. Data Presentation Guidelines

  • Tables : Include comparative data (e.g., yields under varying catalysts) with error margins (±SD).

Properties

IUPAC Name

undecan-1-ol
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InChI

InChI=1S/C11H24O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
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InChI Key

KJIOQYGWTQBHNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCO
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Molecular Formula

C11H24O, Array
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DSSTOX Substance ID

DTXSID0026915
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Molecular Weight

172.31 g/mol
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Physical Description

1-undecanol appears as a water-white liquid with a mild odor. Flash point 250 °F. Slightly soluble in water. Considered a marine pollutant by DOT. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater or streams. Mildly irritating to both the eyes and skin., Liquid, Colorless liquid with a citrus odor; [Hawley], COLOURLESS LIQUID., colourless liquid/fatty-floral odour
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Boiling Point

473 °F at 760 mmHg (USCG, 1999), 243 °C at 760 mm Hg, 146.00 °C. @ 30.00 mm Hg, 245 °C
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Flash Point

200 °F (USCG, 1999), 93.3 °C, Above 82 °C, 113 °C
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Solubility

Soluble in ethanol; very soluble in ether, Soluble in 60% alcohol, Solubility in water: none, soluble in most fixed oils; insoluble in water, 1ml in 4 ml of 60% alcohol (in ethanol)
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Record name Undecyl alcohol
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Density

0.835 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8298 at 20 °C/4 °C, Relative density (water = 1): 0.83, 0.820-0.840
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Vapor Pressure

0.00297 [mmHg]
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Color/Form

Colorless liquid

CAS No.

112-42-5; 30207-98-8, 112-42-5, 143819-62-9, 30207-98-8
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Melting Point

60.6 °F (USCG, 1999), 19 °C, 15.9 °C
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Synthesis routes and methods I

Procedure details

In "Materials Tested as Insect Attractants" compiled by M. Beroza and N. Green in Agriculture Handbook No. 239 in Table 2 it is stated that 3-methyl-1-nonen-3-ol has, on a scale of 1 to 3, an attractancy of "1" for the Oriental Fruit Fly and an attractancy of "1" for the Mediterrean Fruit Fly and 4,8-dimethyl-7-nonen-4-ol has on a scale of 1 to 3 an attractancy of 37 2" for the Oriental Fruit Fly and an attractancy of "3" for the Mediterrean Fruit Fly and an attractancy of "1" for the Mexican Fruit Fly and an attractancy of "1" for Drosophila.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
37
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 3 mL of acetic acid was dissolved 375 mg of 1-undecanol to give a solution, and the solution was combined with 150 mg of the catalyst B10 obtained from Example 22 and 32 mg of N-hydroxyphthalimide, followed by stirring at 100° C. in an oxygen atmosphere at normal atmospheric pressure for 4 hours. The reaction mixture was analyzed through gas chromatography to find that undecanoic acid was produced in a yield of 22% with a conversion from 1-undecanol of 44%.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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reactant
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Yield
22%

Retrosynthesis Analysis

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